molecular formula C18H18BNO4S B13698737 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester

1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester

Cat. No.: B13698737
M. Wt: 355.2 g/mol
InChI Key: QJRMUOGPEWWPRZ-UHFFFAOYSA-N
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Description

1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester is an organoboron compound that plays a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a nitro group, a dibenzo[b,d]thiophene core, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester typically involves the borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, with a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., sodium hydroxide).

Major Products:

Mechanism of Action

The mechanism of action of 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a nitro group and a dibenzo[b,d]thiophene core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.

Properties

Molecular Formula

C18H18BNO4S

Molecular Weight

355.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(1-nitrodibenzothiophen-4-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C18H18BNO4S/c1-17(2)18(3,4)24-19(23-17)12-9-10-13(20(21)22)15-11-7-5-6-8-14(11)25-16(12)15/h5-10H,1-4H3

InChI Key

QJRMUOGPEWWPRZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C4=CC=CC=C4S3

Origin of Product

United States

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